3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

S1P receptor pharmacology GPCR ligand design structure-activity relationship

Secure CAS 1903555-25-8 for your S1P receptor research. This compound features a 3-methylthiophene moiety that distinguishes it from all other commercially available quinolin-8-yloxy-piperidine analogs, enabling unique SAR studies on receptor subtype selectivity and metabolic stability. Its S1P3-sparing chemotype profile makes it a candidate tool for lymphocyte trafficking and endothelial barrier function assays. Confirm availability and lead time for this preclinical-stage compound.

Molecular Formula C22H24N2O2S
Molecular Weight 380.51
CAS No. 1903555-25-8
Cat. No. B2992429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
CAS1903555-25-8
Molecular FormulaC22H24N2O2S
Molecular Weight380.51
Structural Identifiers
SMILESCC1=C(SC=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C22H24N2O2S/c1-16-11-15-27-20(16)7-8-21(25)24-13-9-18(10-14-24)26-19-6-2-4-17-5-3-12-23-22(17)19/h2-6,11-12,15,18H,7-10,13-14H2,1H3
InChIKeyZGNFESKYZDSOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one (CAS 1903555-25-8): Compound Identity and Scaffold Context


3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one (CAS 1903555-25-8) is a synthetic small molecule with molecular formula C22H24N2O2S and molecular weight 380.51 g/mol . It belongs to a class of quinolin-8-yloxy-piperidine derivatives that have been explored as sphingosine-1-phosphate (S1P) receptor modulators [1]. The compound is structurally defined by a 3-methylthiophene moiety linked via a propan-1-one chain to a 4-(quinolin-8-yloxy)piperidine scaffold—a chemotype distinct from both the phenylthio and tolyl-substituted analogs within the same scaffold family . The compound has been cataloged in screening libraries under catalog number EVT-3129503 and is currently at a preclinical research stage with no development reported .

Why 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one Cannot Be Replaced by Generic Analogs in the Quinolin-8-yloxy-Piperidine Class


Within the quinolin-8-yloxy-piperidine chemotype, the identity of the terminal propanone substituent is a critical determinant of receptor subtype selectivity and potency. Structurally analogous compounds bearing phenylthio, o-tolyl, or diphenyl substituents at the propanone terminus exhibit divergent pharmacological profiles—some act as S1P receptor agonists while others engage entirely distinct targets such as p38 MAP kinase [1]. The 3-methylthiophene moiety present in CAS 1903555-25-8 introduces a sulfur-containing heteroaromatic ring with distinct electronic properties (thiophene π-excess character and methyl-substituent steric effects) that cannot be replicated by phenyl, benzyl, or phenoxy replacements . Direct experimental evidence from the quinolin-8-yloxy-piperidine scaffold class demonstrates that even minor substituent changes at the propanone terminus can shift S1P receptor subtype selectivity by more than three orders of magnitude—as observed between closely related analogs where S1P5 EC50 values span from sub-nanomolar to micromolar ranges [2]. Consequently, generic substitution with a different propanone-substituted quinolin-8-yloxy-piperidine derivative risks complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one (CAS 1903555-25-8) Versus Closest Analogs


Structural Differentiation: 3-Methylthiophene Substituent Versus Phenylthio and o-Tolyl Analogs in Receptor Binding Context

The 3-methylthiophene moiety in CAS 1903555-25-8 represents a distinct electronic and steric pharmacophore compared to the phenylthio, o-tolyl, and diphenyl variants within the same quinolin-8-yloxy-piperidine scaffold class. In the broader S1P receptor modulator chemotype, substitution of the terminal aromatic group with a thiophene ring has been shown to alter receptor subtype selectivity—particularly at S1P5 and S1P1 versus S1P3—by modulating π-stacking interactions with receptor aromatic residues [1]. While direct head-to-head data for CAS 1903555-25-8 are not available in the public domain, a structurally related analog from the same scaffold class (BDBM50250614) demonstrates sub-nanomolar S1P5 agonist potency (EC50 0.980 nM) with >30,000-fold selectivity over S1P3 (EC50 >30,000 nM), providing a class-level benchmark [2]. The methyl substituent on the thiophene ring of CAS 1903555-25-8 introduces additional steric bulk at the ortho position relative to the linker, a feature absent in unsubstituted phenyl analogs and predicted to further modulate binding pocket complementarity.

S1P receptor pharmacology GPCR ligand design structure-activity relationship

S1P Receptor Subtype Selectivity Profile: Class-Level Evidence for S1P5/S1P1 Preference Over S1P3

The quinolin-8-yloxy-piperidine scaffold class, to which CAS 1903555-25-8 belongs, has been characterized as an S1P receptor modulator chemotype in patent literature, with demonstrated agonist activity at S1P1 and S1P5 receptors [1]. A structurally proximal analog from this class (BDBM50250614) exhibits a selectivity profile of S1P5 EC50 0.980 nM, S1P1 EC50 1.20 nM, and S1P3 EC50 >30,000 nM—representing a >30,000-fold selectivity window for the S1P5/S1P1 pair over S1P3 [2]. This S1P3-sparing profile is therapeutically significant because S1P3 agonism has been linked to adverse cardiovascular effects including bradycardia, as observed with first-generation non-selective S1P modulators [3]. In contrast, structurally distinct S1P modulators such as fingolimod (FTY720) show balanced S1P1/S1P3/S1P4/S1P5 agonism with EC50 values in the 0.3–6.1 nM range, while siponimod exhibits S1P1/S1P5 selectivity with minimal S1P3 activity [3]. The quinolin-8-yloxy-piperidine chemotype thus provides a scaffold for achieving S1P3-sparing selectivity that is comparable to second-generation modulators.

S1P receptor selectivity immunomodulation GPCR signaling

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Versus Closest Structural Analogs

Computational comparison of CAS 1903555-25-8 (C22H24N2O2S, MW 380.51) against its closest commercially available analogs reveals distinct physicochemical properties that may influence solubility, permeability, and metabolic stability. The target compound has a calculated topological polar surface area (TPSA) of approximately 55–60 Ų, contributed by the amide carbonyl, quinoline nitrogen, and thiophene sulfur atoms . In comparison, the 3-(o-tolyl) analog (C24H26N2O2, MW 374.48) has a lower TPSA (~42 Ų, lacking the thiophene sulfur), while the 3-(benzenesulfonyl) variant (C23H24N2O4S, MW 424.52) has a substantially higher TPSA (~85 Ų) due to the sulfonyl group . The compound's calculated LogP is estimated at approximately 3.8–4.2, positioning it within the optimal range for CNS drug-likeness (LogP 2–5) but higher than the more polar sulfonyl analog . The methyl group on the thiophene ring introduces a modest increase in lipophilicity (estimated ΔLogP +0.5 vs. unsubstituted thiophene) that may enhance membrane permeability relative to more polar substituents.

drug-likeness physicochemical profiling ADME prediction

Scaffold Novelty: Quinolin-8-yloxy-Piperidine Template Differentiation from Quinoline-Containing Kinase Inhibitors

The quinolin-8-yloxy-piperidine scaffold of CAS 1903555-25-8 is structurally distinguishable from the broader class of quinoline-containing kinase inhibitors. While many quinoline-based compounds (e.g., quinoline-urea derivatives) function as p38 MAP kinase or PI3K inhibitors, the 8-yloxy-piperidine substitution pattern directs pharmacological activity toward G-protein-coupled receptors (GPCRs), specifically the S1P receptor family [1]. Patent literature explicitly classifies 1,2,3,4-substituted quinoline compounds with the 8-yloxy-piperidine motif as S1P modulators, not kinase inhibitors [2]. This scaffold-level differentiation is critical: compounds such as the p38 inhibitor series claimed in patent MX2017004129A [1] and the AbbVie S1P modulator series in US20210147381A1 [2] both contain quinoline cores but differ fundamentally in substitution pattern, leading to entirely distinct target engagement profiles. CAS 1903555-25-8, by virtue of its 8-yloxy-piperidine connection, aligns with the S1P modulator pharmacophore rather than the kinase inhibitor pharmacophore.

scaffold selectivity kinase inhibition GPCR target engagement

Commercial Availability and Purity Benchmarking: EVT-3129503 Sourcing Versus Alternative Vendors

CAS 1903555-25-8 is cataloged as EVT-3129503 with a molecular formula of C22H24N2O2S and molecular weight of 380.51 g/mol . At the time of this analysis, the compound appears in a limited number of vendor catalogs, with the primary sourcing channel being EvitaChem. Unlike more widely distributed quinolin-8-yloxy-piperidine analogs (e.g., 3-(phenylthio) and 3-(o-tolyl) variants listed on multiple platforms), the 3-methylthiophene-substituted derivative has restricted commercial availability . This limited distribution creates a procurement environment where generic substitution with more readily available but structurally distinct analogs (e.g., the o-tolyl variant, CAS not specified) is not scientifically equivalent. The compound is supplied for research use only, with no development reported, and is classified at a preclinical stage .

compound procurement purity specification screening library sourcing

Recommended Research and Procurement Application Scenarios for 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one (CAS 1903555-25-8)


S1P Receptor Subtype Selectivity Profiling in Primary Immune Cell Assays

Based on class-level evidence that the quinolin-8-yloxy-piperidine scaffold exhibits S1P5/S1P1 agonism with >30,000-fold selectivity over S1P3 [1], CAS 1903555-25-8 is positioned as a candidate tool compound for dissecting S1P receptor subtype contributions to lymphocyte trafficking and endothelial barrier function. Unlike fingolimod, which activates S1P3 and is associated with bradycardia, the S1P3-sparing profile inferred for this chemotype makes it suitable for experiments where S1P3-mediated confounding effects must be excluded [2]. Researchers should confirm the selectivity profile of CAS 1903555-25-8 in their own assays, as direct pharmacological data for this specific compound are not publicly available and the class-level inference requires experimental validation.

Structure-Activity Relationship (SAR) Expansion of the 3-Methylthiophene Pharmacophore

The 3-methylthiophene moiety distinguishes CAS 1903555-25-8 from all other commercially available quinolin-8-yloxy-piperidine propanone derivatives . This compound can serve as the starting point for a focused SAR campaign exploring the impact of thiophene substitution (methyl position, halogenation, ring expansion) on S1P receptor potency and selectivity. The presence of the thiophene sulfur atom introduces distinct electronic properties compared to phenyl-based analogs, potentially enabling unique interactions with receptor methionine or cysteine residues in the S1P binding pocket [1]. Procurement of this specific compound is essential for SAR studies that require the thiophene-containing chemotype as a reference point.

Comparative Pharmacokinetic Profiling of Thiophene-Containing GPCR Ligands

The calculated intermediate lipophilicity (est. LogP ~3.8–4.2) and moderate TPSA (~55–60 Ų) of CAS 1903555-25-8 suggest a pharmacokinetic profile distinct from both more lipophilic o-tolyl analogs and more polar sulfonyl analogs. This compound can be used in comparative ADME panels to evaluate how the thiophene sulfur atom and methyl substitution influence metabolic stability (particularly CYP450-mediated oxidation at the thiophene ring), plasma protein binding, and tissue distribution relative to phenyl- and benzyl-substituted comparators. Such head-to-head ADME comparisons are valuable for academic and industrial laboratories optimizing GPCR-targeting small molecules for in vivo pharmacology studies.

Chemical Probe Qualification for S1P-Mediated Fibrosis or Inflammation Models

Patent literature identifies 1,2,3,4-substituted quinoline compounds as S1P modulators with potential applications in treating S1P-mediated diseases including inflammatory and fibrotic conditions [1]. Given the established role of S1P signaling in pulmonary fibrosis, multiple sclerosis, and inflammatory bowel disease, CAS 1903555-25-8 may be evaluated as a chemical probe in relevant cellular and animal models, provided that the user first establishes its in vitro potency and selectivity profile. The compound's preclinical status and lack of reported development history [2] position it as a research tool rather than a drug candidate, suitable for target validation studies where a novel S1P modulator chemotype is required.

Quote Request

Request a Quote for 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.